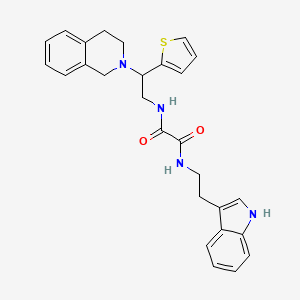

2-(2,4-dichlorophénoxy)-N’-hydroxyethanimidamide

Vue d'ensemble

Description

2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide, otherwise known as 2,4-D, is a widely used herbicide and defoliant. It is a synthetic auxin, a type of plant growth regulator, which has been used in agriculture since the 1940s. 2,4-D has been used to control weeds in crops, pastures, lawns, and gardens, as well as to control aquatic weeds. It is also commonly used to defoliate trees and shrubs.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du 2-(2,4-dichlorophénoxy)-N’-hydroxyethanimidamide, également connu sous le nom de 2-(2,4-Dichlorophenoxy)-N’-hydroxyacetimidamide. Chaque section se concentre sur une application unique de ce composé.

Agent anti-inflammatoire

Le this compound s’est révélé prometteur comme agent anti-inflammatoire. Il inhibe sélectivement l’enzyme COX-2, qui joue un rôle crucial dans le processus inflammatoire. Des études de docking moléculaire ont démontré que ce composé interagit efficacement avec le site actif de la COX-2, surpassant l’efficacité de l’acide 2-(2,4-dichlorophénoxy)acétique . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.

Développement d’herbicides

Ce composé est structurellement lié à l’acide 2,4-dichlorophénoxyacétique (2,4-D), un herbicide largement utilisé. Il peut être exploré pour ses propriétés herbicides, offrant potentiellement une nouvelle voie pour la lutte contre les mauvaises herbes en agriculture. L’activité herbicide des dérivés du 2,4-D est bien documentée, et des composés similaires pourraient fournir des solutions efficaces pour gérer les mauvaises herbes à feuilles larges .

Régulateur de croissance des plantes

Le this compound peut être étudié comme régulateur de croissance des plantes. Sa similitude structurelle avec les auxines synthétiques comme le 2,4-D suggère qu’il pourrait influencer la croissance et le développement des plantes. Les auxines sont cruciales pour l’élongation cellulaire, l’initiation des racines et d’autres processus de croissance, ce qui fait de ce composé un outil précieux dans la recherche et l’agriculture végétale .

Études de docking moléculaire

Le composé a été utilisé dans des études de docking moléculaire pour explorer son interaction avec diverses cibles biologiques. Ces études permettent de comprendre l’affinité de liaison et la spécificité du composé envers différentes enzymes et récepteurs. Ces recherches sont essentielles pour la découverte et le développement de médicaments, fournissant des informations sur les applications thérapeutiques potentielles du composé .

Synthèse pharmaceutique

Le this compound peut servir d’intermédiaire dans la synthèse de composés pharmaceutiques. Sa structure unique permet la création de divers dérivés qui pourraient être testés pour différentes activités biologiques. Cette application est cruciale pour l’expansion de la bibliothèque d’entités chimiques disponibles pour le développement de médicaments .

Études d’impact environnemental

Compte tenu de sa similitude structurelle avec le 2,4-D, ce composé peut être étudié pour son impact environnemental. La recherche peut se concentrer sur ses voies de dégradation, sa persistance dans l’environnement et ses effets potentiels sur les organismes non ciblés. Comprendre ces aspects est essentiel pour évaluer la sécurité écologique des nouvelles entités chimiques .

Chimie analytique

En chimie analytique, le this compound peut être utilisé comme étalon de référence ou comme composé modèle pour développer des méthodes analytiques. Des techniques telles que la CLHP, la GC-SM et la spectroscopie RMN peuvent être utilisées pour étudier ses propriétés et ses interactions, contribuant ainsi au développement de protocoles analytiques robustes .

Essais biologiques

Le composé peut être utilisé dans divers essais biologiques pour évaluer sa bioactivité. Ces essais peuvent inclure des tests de cytotoxicité, des études d’inhibition enzymatique et des évaluations de l’activité antimicrobienne. Ces recherches permettent d’identifier les applications thérapeutiques potentielles et de comprendre le mécanisme d’action du composé .

Mécanisme D'action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Safety and Hazards

2,4-D is classified as having acute toxicity, serious eye damage, skin sensitization, specific target organ toxicity, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are largely determined by its interactions with various biomolecules. It has been suggested that this compound plays a role in the degradation of herbicides, particularly in the context of white-rot fungi

Cellular Effects

The cellular effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are diverse and complex. For instance, it has been observed that the compound can trigger the embryogenic pathway of somatic cells in both dicots and monocots . Additionally, it has been associated with alterations in mitochondrial metabolism and antioxidant status, which can disturb the innate behavior of organisms like zebrafish .

Molecular Mechanism

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can change over time. For instance, it has been observed that the frequency of participants with high 2,4-D levels increased significantly over time in a study examining the effects of the product on human health .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can vary with different dosages in animal models. For instance, it has been observed that exposure to the compound at environmentally relevant concentrations can alter mitochondrial metabolism and antioxidant status in zebrafish .

Metabolic Pathways

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide is involved in several metabolic pathways. For instance, it has been suggested that the compound plays a role in the biodegradation of 2,4-D, a widely used herbicide . The compound is thought to interact with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide within cells and tissues are complex processes. It has been observed that the compound can be transported basipetally in plant tissues .

Subcellular Localization

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is located in the bacterial cell .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323863 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

79295-15-1 | |

| Record name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)